Sorbitan monododecanoate

説明

特性

CAS番号 |

1338-39-2 |

|---|---|

分子式 |

C18H34O6 |

分子量 |

346.5 g/mol |

IUPAC名 |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |

InChIキー |

LWZFANDGMFTDAV-BURFUSLBSA-N |

異性体SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@H]([C@@H](CO1)O)O)O |

正規SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

外観 |

Solid powder |

他のCAS番号 |

1338-39-2 5959-89-7 8028-02-2 |

物理的記述 |

Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sorbitan monolaurate; Arlacel 20; Arlacel-20; Arlacel20; Emasol L 10; Emasol L-10; Emasol L10; L 250; L-250; L250; |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Sorbitan Monododecanoate for Pharmaceutical Applications

Introduction: Sorbitan (B8754009) monododecanoate, also known under synonyms such as Sorbitan monolaurate and the trade name Span 20, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3] It is an ester-based organic compound derived from the esterification of sorbitan (a dehydrated form of sorbitol) with dodecanoic acid (lauric acid).[1][2] Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a hydrophobic lauryl tail, makes it an effective emulsifying, stabilizing, and solubilizing agent.[2][3] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development and formulation for researchers and scientists.

Chemical Identity and Structure

Sorbitan monododecanoate is a complex mixture of isomers, primarily consisting of a lauric acid ester of 1,4-anhydro-D-glucitol. Its chemical structure is fundamental to its surface-active properties.

Chemical Structure: The core structure consists of a five-membered furanose ring derived from sorbitol, with a C12 fatty acid (lauryl) chain attached via an ester linkage.

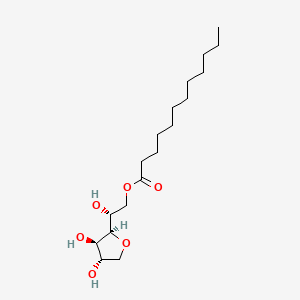

Caption: Simplified molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate | [4] |

| Molecular Formula | C18H34O6 | [1][4] |

| Molecular Weight | 346.5 g/mol | [4] |

| CAS Number | 1338-39-2 | [1][4] |

| Synonyms | Sorbitan monolaurate, Span 20, Arlacel 20, E493 | [2][4][5] |

| InChI Key | LWZFANDGMFTDAV-BURFUSLBSA-N | [4] |

| SMILES | CCCCCCCCCCCC(=O)OC--INVALID-LINK--O)O">C@HO |[4] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its functionality as a pharmaceutical excipient. At room temperature, it is a viscous, pale yellow to amber-colored oily liquid.[1] It is characterized by low volatility and is sparingly soluble in water but miscible with many organic solvents like ethanol.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical Description | Yellow to amber viscous, oily liquid | [1][4] |

| Density | 1.032 g/mL at 25 °C | [5] |

| Boiling Point | 516.1 °C at 760 mmHg | [2] |

| Flash Point | 176.9 °C | [2] |

| Refractive Index | n20/D 1.474 | [2][5] |

| Solubility | Practically insoluble but dispersible in water; miscible with alcohol. | [5] |

| HLB Value | 8.6 |[3] |

Synthesis and Manufacturing

This compound is not a naturally occurring compound; it is synthesized industrially.[1][2] The process involves two main steps: the dehydration of sorbitol to form sorbitan, followed by the esterification with lauric acid.

Synthesis Workflow: The manufacturing process begins with sorbitol, which is heated to induce intramolecular dehydration, forming a mixture of cyclic sorbitan isomers. This sorbitan mixture is then reacted with lauric acid (or its derivative, dodecanoyl chloride) under high temperatures (150-200°C) and typically in the presence of an acid catalyst like p-toluenesulfonic acid.[1] Water is continuously removed to drive the esterification reaction to completion.[1]

Caption: Workflow for the synthesis of this compound.

Role in Pharmaceutical Formulations

As a versatile excipient, this compound plays several critical roles in drug formulation, primarily due to its surface-active properties.[6][7]

-

Emulsifying Agent: Its primary function is to stabilize oil-in-water (o/w) emulsions. In topical formulations like creams and lotions, it positions itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.[1][7]

-

Solubilizing Agent: For poorly water-soluble drugs, it can enhance solubility, which is crucial for improving bioavailability in both oral and topical drug delivery systems.[5][7]

-

Wetting and Dispersing Agent: It facilitates the dispersion of solid drug particles in liquid vehicles and improves the wetting of hydrophobic drug surfaces.[7]

Caption: Role of this compound in stabilizing emulsions.

Experimental Protocols

Detailed methodologies are essential for the quality control and application of this compound in research and development.

1. High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

To ensure the quality and consistency of this compound, which is a complex mixture, HPLC is used to determine the distribution of its ester fractions.

-

Objective: To separate and quantify the sorbitan mono-, di-, tri-, and tetraester fractions.[8]

-

Methodology:

-

Chromatographic System: A reversed-phase HPLC system is employed.

-

Stationary Phase: A C18 column is used for separation.[8]

-

Mobile Phase: The specific composition of the mobile phase is critical and optimized for the separation of the esters. An isocratic elution is typically performed.[8]

-

Sample Preparation: Solutions of the sorbitan ester surfactant (e.g., 2.5 mg/mL) are prepared in a suitable organic solvent.[8]

-

Detection: An evaporative light scattering detector (ELSD) or a UV detector at a low wavelength is commonly used, as sorbitan esters lack a strong chromophore.

-

Quantitation: Peak areas are integrated to determine the relative percentage of unreacted starting materials, monoesters, diesters, and other fractions. Relative response factors, often derived from pure glyceride standards, are used for accurate calculation.[8]

-

-

Expected Results: The analysis yields a chromatogram showing distinct peaks or peak groups corresponding to the different ester fractions. The relative standard deviations for such analyses are typically less than 3.0% for mono- and diesters and less than 6.0% for tri- and tetraesters.[8]

2. Protocol for Preparation of a Drug Formulation Vehicle

This compound (often in combination with other excipients like Tween 80, its ethoxylated derivative) is used to create vehicles for administering poorly soluble drugs in preclinical studies.

-

Objective: To prepare a clear, stable solution of a poorly soluble drug for in vivo or in vitro testing.

-

Example Protocol (for a 1 mL working solution):

-

Stock Solution: Prepare a concentrated stock solution of the drug in a strong organic solvent like Dimethyl Sulfoxide (DMSO) (e.g., 50.0 mg/mL).

-

Co-Solvent Addition: To 400 µL of a co-solvent such as PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

-

Surfactant Addition: Add 50 µL of a surfactant (e.g., Tween-80, which is structurally related to this compound) and mix until uniform.

-

Aqueous Phase Addition: Add 450 µL of a saline solution to bring the total volume to 1 mL. Mix thoroughly.

-

Observation: The final formulation should be a clear solution, indicating successful solubilization of the drug.[6] This protocol demonstrates the role of surfactants in complex solvent systems for drug delivery.[6]

-

Safety and Regulatory Information

This compound is generally regarded as a safe and low-toxicity substance for its intended uses.[1]

-

Regulatory Status: It is approved as a food additive in many regions, designated by the E number E493.[5]

-

Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group ADI of 0-25 mg/kg of body weight for the sum of sorbitan esters of lauric, oleic, palmitic, and stearic acid.[4]

-

Toxicity Profile: It is not considered hazardous under GHS classification and may cause mild skin or eye irritation in some individuals.[1][4]

This compound is a cornerstone excipient in pharmaceutical development, offering robust emulsifying, solubilizing, and stabilizing properties. Its well-characterized physicochemical profile, established synthesis routes, and strong safety record make it an invaluable tool for formulators working to enhance the delivery and efficacy of a wide range of active pharmaceutical ingredients. A thorough understanding of its properties and analytical methodologies is crucial for its effective application in modern drug products.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 1338-39-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SORBITAN MONOLAURATE (E493) - Ataman Kimya [atamanchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of Sorbitan laurate.

An In-depth Technical Guide to the Physical and Chemical Properties of Sorbitan (B8754009) Laurate

Introduction

Sorbitan laurate, also known by trade names such as Span® 20, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is a mixture of partial esters derived from the reaction of sorbitol and its anhydrides (sorbitan and isosorbide) with lauric acid.[1][3] Its utility stems from its excellent emulsifying, stabilizing, and dispersing properties.[4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of Sorbitan laurate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Synthesis

Sorbitan laurate is synthesized through the esterification of sorbitol with lauric acid.[5][6] In this process, sorbitol is first dehydrated to form its cyclic anhydrides, primarily sorbitan. This is followed by esterification with lauric acid, a saturated fatty acid, to produce a mixture of sorbitan esters.[3][6] The reaction is typically catalyzed by an acid and then a base, with the temperature maintained below 215°C to minimize color formation.[7]

Caption: Synthesis pathway of Sorbitan laurate via dehydration and esterification.

Physical and Chemical Properties

Sorbitan laurate is a complex mixture, and its properties can vary slightly between manufacturers. The key physical and chemical parameters are summarized below.

| Property | Value | Reference(s) |

| Synonyms | Sorbitan monolaurate, Span® 20, E493 | [1][2][4] |

| CAS Number | 1338-39-2 | [1][2][4] |

| Molecular Formula | C₁₈H₃₄O₆ | [4][6][8] |

| Molecular Weight | 346.46 g/mol | [4][9] |

| Appearance | Amber to brownish-yellow, viscous oily liquid or soft paste | [1][3][5] |

| Odor | Slight, characteristic odor | [1][10] |

| Solubility | Practically insoluble but dispersible in water. Miscible with ethanol. Soluble in many fatty compositions and organic solvents. | [1][3][11][12] |

| Density | Approx. 0.98 - 1.05 g/cm³ at 20-25°C | [3][8][10] |

| Boiling Point | >100 °C | |

| Flash Point | >110 °C (>230 °F) | [3][10] |

| HLB Value | 8.6 | [3][5][12][13] |

| Acid Value | ≤ 8.0 mg KOH/g | [1][3][14] |

| Saponification Value | 155 - 171 mg KOH/g | [1][3][14] |

| Hydroxyl Value | 330 - 360 mg KOH/g | [1][3][14] |

| Water Content | ≤ 1.5% | [3][14] |

| Stability | Stable under normal conditions. Hydrolyzes in the presence of strong acids or alkalis. | [4][15][16] |

Experimental Protocols

Standardized methods are crucial for determining the quality and consistency of Sorbitan laurate. Below are outlines of key experimental protocols.

Determination of Saponification Value

The saponification value is a measure of the free and esterified acids present.

-

Preparation : Accurately weigh approximately 2 g of Sorbitan laurate into a 250 mL flask.

-

Saponification : Add 25.0 mL of 0.5 N alcoholic potassium hydroxide (B78521) (KOH) solution. Attach a reflux condenser and heat the flask on a steam bath, refluxing for 30 minutes to 1 hour.[3][17]

-

Titration : Cool the solution and add phenolphthalein (B1677637) as an indicator. Titrate the excess KOH with 0.5 N hydrochloric acid (HCl) until the pink color disappears.

-

Blank Determination : Perform a blank titration with 25.0 mL of the alcoholic KOH solution but without the sample.

-

Calculation : The saponification value is calculated using the formula: Saponification Value = [(B - S) × N × 56.1] / W Where:

-

B = volume (mL) of HCl used for the blank

-

S = volume (mL) of HCl used for the sample

-

N = normality of the HCl solution

-

W = weight (g) of the sample

-

56.1 = molecular weight of KOH

-

Determination of Hydroxyl Value

The hydroxyl value indicates the content of free hydroxyl groups.

-

Acetylation : Accurately weigh a specified amount of the sample into a flask. Add a precise volume of pyridine-acetic anhydride (B1165640) reagent. Heat the flask on a steam bath for 1 hour to acetylate the free hydroxyl groups.

-

Hydrolysis : Add water to the flask to hydrolyze the excess acetic anhydride.

-

Titration : Titrate the resulting acetic acid with a standardized 0.5 N alcoholic potassium hydroxide solution using phenolphthalein as an indicator.

-

Blank Determination : Perform a blank determination under the same conditions, omitting the sample.

-

Calculation : The hydroxyl value is calculated based on the difference in titration volumes between the blank and the sample.

Determination of HLB (Hydrophilic-Lipophilic Balance) Value

The HLB value is a critical parameter for surfactant selection. For polyol fatty acid esters, it can be calculated from the saponification (S) and acid (A) values.[18][19]

Caption: Workflow for calculating the HLB value using Griffin's method.

The formula developed by Griffin for many polyol fatty acid esters is: HLB = 20 * (1 - S / A) [18] Where:

-

S = Saponification number of the ester

-

A = Acid number of the recovered fatty acid

For Sorbitan laurate, the empirically determined HLB value is approximately 8.6.[5][13] This value indicates that it is a good water-in-oil (W/O) emulsifier but is often used in combination with higher HLB surfactants for oil-in-water (O/W) emulsions.[12]

Applications in Research and Development

The properties of Sorbitan laurate make it a versatile excipient in pharmaceutical and cosmetic formulations:

-

Emulsifier : It is used to create stable emulsions, particularly in topical creams and lotions.[1][6]

-

Solubilizer : It aids in dissolving poorly water-soluble active pharmaceutical ingredients (APIs).

-

Wetting Agent : In oral and topical formulations, it improves the wetting of solid particles.

-

Stabilizer : It prevents the crystallization of ingredients and stabilizes essential oils in aqueous solutions.[1][11]

Stability and Storage

Sorbitan laurate is stable under normal storage conditions.[16] It should be stored in tightly sealed containers in a cool, dry place, protected from light.[3][8][16] It is incompatible with strong oxidizing agents.[8][16] Hydrolysis can occur at high or low pH conditions, especially in the presence of water.[4][15]

Conclusion

Sorbitan laurate is a multifunctional non-ionic surfactant with a well-characterized profile of physical and chemical properties. Its emulsifying and solubilizing capabilities make it an invaluable tool for formulation scientists. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in the development of a wide range of products.

References

- 1. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]

- 2. CAS 1338-39-2: Sorbitan monododecanoate | CymitQuimica [cymitquimica.com]

- 3. Sorbitan Monolaurate, Sorbitan Laurate BP Ph Eur USP NF Manufacturers [anmol.org]

- 4. Sorbitan laurate - Surfactant - 表面活性剂百科 [surfactant.top]

- 5. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]

- 6. specialchem.com [specialchem.com]

- 7. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 8. Sorbitan laurate(1338-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. sorbitan laurate, 1338-39-2 [thegoodscentscompany.com]

- 11. Span 20 | 1338-39-2 [chemicalbook.com]

- 12. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]

- 13. pharmajournal.net [pharmajournal.net]

- 14. Sorbitan Monolaurate [drugfuture.com]

- 15. cir-safety.org [cir-safety.org]

- 16. redox.com [redox.com]

- 17. fao.org [fao.org]

- 18. scientificspectator.com [scientificspectator.com]

- 19. researchgate.net [researchgate.net]

Sorbitan Monododecanoate (Span™ 20): A Technical Guide to its Mechanism of Action as a Nonionic Surfactant

Introduction

Sorbitan (B8754009) Monododecanoate, widely known by its trade name Span™ 20, is a nonionic surfactant extensively utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is an ester-based organic compound synthesized from the esterification of sorbitan (a dehydration product of sorbitol) with dodecanoic acid (lauric acid).[3][4] Its molecular architecture, featuring both polar (hydrophilic) and non-polar (lipophilic) regions, imparts the amphiphilic properties essential for its function as a surface-active agent.[1] This technical guide provides an in-depth exploration of the mechanism of action of Sorbitan Monododecanoate, focusing on its role in reducing interfacial tension and forming stable emulsions, supported by key physicochemical data and experimental methodologies.

Core Mechanism of Action

The primary function of this compound as a surfactant is to act at the interface between immiscible phases, such as oil and water, to reduce interfacial tension and facilitate the formation of a stable dispersion.[3][4] This action is governed by its amphiphilic structure.

-

Amphiphilic Nature : The molecule consists of a hydrophilic sorbitan head group and a lipophilic lauric acid tail.[1] The sorbitan portion, with its hydroxyl groups, is attracted to the aqueous phase, while the C12 fatty acid chain is attracted to the oil phase.

-

Adsorption at Interfaces : When introduced into an oil-water system, this compound molecules spontaneously migrate to the interface. They orient themselves with the hydrophilic sorbitan head in the water and the lipophilic tail in the oil.[5] This adsorption forms a protective layer around the dispersed droplets, creating a barrier that prevents them from coalescing.[6]

-

Reduction of Interfacial Tension : The accumulation of surfactant molecules at the interface disrupts the cohesive forces between the molecules of the continuous phase (e.g., water), leading to a significant reduction in the energy required to create new surface area. This lowered interfacial tension is the fundamental principle behind emulsification.[6]

-

Micellization : As the concentration of this compound in the bulk aqueous phase increases, the interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles.[7][8] In these aggregates, the lipophilic tails form a hydrophobic core, while the hydrophilic heads form an outer shell, facing the aqueous environment. This process is crucial for solubilizing oily substances in water.

Caption: Molecular structure and mechanism of action for this compound.

Physicochemical Properties

The efficacy of this compound as a surfactant is defined by several key quantitative parameters. These values are critical for formulation scientists in predicting its behavior and selecting the appropriate concentration for a given application.

| Property | Symbol | Value | Significance |

| Hydrophilic-Lipophilic Balance | HLB | 8.6 | Indicates a lipophilic character, making it effective for water-in-oil (W/O) emulsions and a strong co-emulsifier for oil-in-water (O/W) emulsions.[9][10][11] |

| Critical Micelle Concentration | CMC | Varies with solvent and temperature | Represents the concentration at which micelle formation begins, indicating the maximum concentration for effective surface tension reduction.[7][12] |

| Molecular Weight | MW | 346.46 g/mol | Used in calculations for molar concentrations and formulation design.[13] |

| Appearance | - | Yellowish to amber viscous liquid | A key physical property for material identification and handling.[1][3] |

| Solubility | - | Sparingly soluble in water; soluble in organic solvents | Determines its utility in different solvent systems and emulsion types.[3][4] |

Experimental Protocols

The characterization of this compound and similar surfactants involves standardized experimental procedures to determine their fundamental properties.

Determination of Critical Micelle Concentration (CMC) via Tensiometry

This method directly measures the defining characteristic of a surfactant: its ability to lower surface tension up to a critical point (the CMC).[14]

Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. When the solution becomes saturated with monomers and micelles begin to form, the surface tension remains relatively constant. The concentration at this inflection point is the CMC.[7][8]

Methodology:

-

Preparation of Solutions: A concentrated stock solution of this compound is prepared in high-purity water. A series of dilutions are then made to cover a broad concentration range, spanning below and above the expected CMC.[14]

-

Instrumentation: A tensiometer, equipped with either a Du Noüy ring or a Wilhelmy plate, is calibrated according to the manufacturer's protocol, typically using high-purity water as a standard.[15]

-

Measurement: The surface tension of each dilution is measured sequentially, starting from the lowest concentration. The system must be allowed to reach equilibrium before each reading.[15]

-

Data Analysis: The measured surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[7][15]

Caption: Experimental workflow for CMC determination using surface tensiometry.

Characterization of Micelle Size via Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles, such as micelles, in a suspension.[16]

Principle: The technique measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing random Brownian motion. Analysis of these fluctuations allows for the determination of the diffusion coefficients of the particles. The hydrodynamic radius (and thus, diameter) is then calculated using the Stokes-Einstein equation.[17]

Methodology:

-

Sample Preparation: A solution of this compound is prepared at a concentration significantly above its CMC to ensure the presence of micelles. The sample should be filtered to remove any dust or large aggregates.

-

Instrumentation: A DLS instrument is set up with a laser of a specific wavelength (e.g., 632.8 nm). The sample is placed in a cuvette and equilibrated at a controlled temperature (e.g., 25 °C) within the instrument.[18][19]

-

Measurement: The instrument directs the laser beam through the sample, and a detector, typically positioned at a 90° or 173° angle (backscatter), records the fluctuations in scattered light intensity over time.[16]

-

Data Analysis: An autocorrelation function is generated from the intensity fluctuation data. This function is analyzed by the instrument's software to calculate the translational diffusion coefficient (D). The software then applies the Stokes-Einstein equation to determine the hydrodynamic diameter of the micelles.[17] It is crucial to use the measured viscosity of the sample, not just the solvent, for accurate results, as micelles can influence the overall viscosity.[17][18]

Caption: Experimental workflow for micelle size characterization using DLS.

References

- 1. Page loading... [guidechem.com]

- 2. nmb-journal.com [nmb-journal.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 1338-39-2: this compound | CymitQuimica [cymitquimica.com]

- 5. e-jurnal.pnl.ac.id [e-jurnal.pnl.ac.id]

- 6. Sorbitan monooleate - Wikipedia [en.wikipedia.org]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 12. The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 17. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 18. muser-my.com [muser-my.com]

- 19. odinity.com [odinity.com]

Sorbitan Monododecanoate: A Technical Guide to Hydrophilic-Lipophilic Balance (HLB) for Researchers and Formulation Scientists

Introduction

Sorbitan (B8754009) monododecanoate, commercially known as Span 20, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries. Its efficacy as an emulsifier, stabilizer, and wetting agent is fundamentally governed by its Hydrophilic-Lipophilic Balance (HLB) value. This technical guide provides an in-depth exploration of the HLB value of sorbitan monododecanoate, detailing the theoretical and experimental methodologies for its determination and application in formulation development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical surfactant parameter.

The HLB Value of this compound (Span 20)

This compound is characterized by an HLB value of 8.6 .[1][2] This places it in the category of lipophilic (oil-loving) surfactants, making it particularly suitable for the formation of water-in-oil (W/O) emulsions.[2] It is frequently used in combination with hydrophilic (water-loving) surfactants, such as polysorbates (Tweens), to achieve a wide range of HLB values for the stable emulsification of various oil and wax phases in oil-in-water (O/W) systems.[2]

Theoretical Determination of HLB Value

The HLB value of a surfactant can be calculated using several theoretical methods, with the Griffin and Davies methods being the most prominent.

Griffin's Method

Developed by William C. Griffin in 1949, this method is primarily used for non-ionic surfactants.[3] The HLB value is calculated based on the molecular weight of the hydrophilic portion of the molecule relative to the total molecular weight.[3]

For non-ionic surfactants in general:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.[3]

For esters of polyhydric alcohols like sorbitan esters:

A more specific formula derived from the saponification value of the ester and the acid value of the fatty acid can be used:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid number of the fatty acid.

Davies' Method

In 1957, Davies proposed a method that calculates the HLB value by assigning positive and negative values to the different chemical groups within the surfactant molecule.[4] This method has the advantage of being applicable to both non-ionic and ionic surfactants.

The formula is as follows:

HLB = 7 + Σ(hydrophilic group numbers) - n * (lipophilic group number per CH2 group)

Where:

-

n is the number of lipophilic -CH2- groups in the molecule.

A table of empirically determined group numbers is used for this calculation.

Experimental Determination of HLB Value

The required HLB of an oil phase, and consequently the optimal HLB of the emulsifier system, is often determined experimentally. This empirical approach provides a more accurate prediction of emulsion stability for a specific formulation.

Experimental Protocol for Determining Required HLB

This protocol outlines the steps to determine the required HLB of an oil or oil blend using a pair of surfactants with known low and high HLB values, such as this compound (Span 20, HLB = 8.6) and a corresponding Polysorbate (e.g., Tween 20, HLB = 16.7).

Materials:

-

Oil phase to be emulsified

-

This compound (Span 20)

-

Polysorbate (e.g., Tween 20)

-

Distilled water

-

Beakers or other suitable containers

-

Homogenizer or high-shear mixer

-

Graduated cylinders

Procedure:

-

Prepare a series of emulsifier blends: Create a range of emulsifier blends with varying HLB values by mixing different ratios of Span 20 and Tween 20. The HLB of the blend is calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

Prepare a series of emulsions: For each emulsifier blend, prepare a small batch of the emulsion. A typical starting concentration for the emulsifier is 5-10% of the oil phase weight.

-

Heat the oil phase and the emulsifier blend together to ensure complete dissolution.

-

Heat the water phase separately to the same temperature.

-

Slowly add the water phase to the oil phase while homogenizing at a constant speed for a set period.

-

-

Evaluate emulsion stability: Observe the prepared emulsions for signs of instability, such as creaming, coalescence, or phase separation, over a defined period (e.g., 24 hours, 7 days).

-

Determine the optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil phase. Stability can be assessed visually or through more quantitative measures like droplet size analysis or creaming index determination.

Quantitative Data on Emulsion Stability

The stability of an emulsion is critically dependent on the HLB of the surfactant system. The following tables summarize typical quantitative data that can be obtained from experimental HLB determination studies.

Table 1: Emulsion Stability as a Function of HLB Value

| Emulsifier Blend (Span 20 / Tween 20) | Calculated HLB | Emulsion Stability (Visual Observation after 24h) |

| 100% Span 20 | 8.6 | Poor, rapid phase separation |

| 80% Span 20 / 20% Tween 20 | 10.2 | Moderate, some creaming observed |

| 60% Span 20 / 40% Tween 20 | 11.8 | Good, stable emulsion |

| 40% Span 20 / 60% Tween 20 | 13.5 | Excellent, minimal creaming |

| 20% Span 20 / 80% Tween 20 | 15.1 | Good, slight creaming |

| 100% Tween 20 | 16.7 | Moderate, significant creaming |

Table 2: Droplet Size and Creaming Index as a Function of HLB Value

| Calculated HLB | Mean Droplet Size (μm) | Creaming Index (%) after 7 days |

| 8.6 | > 10 | > 50 |

| 10.2 | 5.2 | 25 |

| 11.8 | 2.8 | 10 |

| 13.5 | 1.5 | < 5 |

| 15.1 | 3.1 | 15 |

| 16.7 | 6.8 | 30 |

Note: The data presented in these tables are illustrative and the actual values will depend on the specific oil phase, emulsifier concentration, and processing conditions.

Visualization of Key Concepts

The following diagrams, created using the DOT language, illustrate the logical workflows and relationships described in this guide.

Caption: Workflow for determining the HLB value of a surfactant.

Caption: Workflow for selecting emulsifiers based on the HLB system.

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental concept in the formulation of stable emulsions. This compound, with its HLB of 8.6, serves as a crucial lipophilic component in many emulsifier systems. A thorough understanding of both the theoretical and experimental methods for determining and applying HLB values is essential for formulation scientists to effectively develop robust and stable products. By systematically applying the principles outlined in this guide, researchers can optimize their use of this compound and other surfactants to achieve desired formulation characteristics.

References

Critical micelle concentration (CMC) of Span 20 in aqueous solutions.

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Span 20 in Aqueous Solutions

Introduction

Span 20, chemically known as sorbitan (B8754009) monolaurate, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries for its emulsifying, stabilizing, and solubilizing properties.[1][2] A fundamental characteristic of any surfactant is its Critical Micelle Concentration (CMC), defined as the concentration above which surfactant molecules self-assemble to form micelles.[3] Below the CMC, surfactants exist primarily as monomers, which tend to adsorb at interfaces, leading to a reduction in surface or interfacial tension.[3][4] Once the CMC is reached, the interfaces are saturated, and any additional surfactant molecules aggregate into micelles, with the surface tension remaining relatively constant.[3]

For researchers, scientists, and drug development professionals, a thorough understanding of the CMC of Span 20 is critical. This parameter dictates the concentration required for effective solubilization of poorly water-soluble drugs, formation of stable nano-emulsions or niosomes for drug delivery, and optimization of formulation stability.[5][6] This guide provides a comprehensive overview of the reported CMC of Span 20, the detailed experimental protocols for its determination, and the key factors influencing its value.

Quantitative Data on the CMC of Span 20

The determination of the CMC for Span 20 in a purely aqueous solution is challenging due to its low water solubility and low Hydrophilic-Lipophilic Balance (HLB) value of 8.6.[2][7][8] Consequently, many studies report an "apparent CMC" determined at an oil-water interface, which is more relevant for its applications in emulsions.[9][10]

| CMC Value | Method | System | Temperature | Reference |

| 1.05 mM | Surface Tension | Not Specified | Not Specified | [11] |

| Apparent CMC | Interfacial Tensiometry | Water-n-Hexane | 22.0 ± 0.5 °C | [10][12] |

Note: Due to the low solubility of Span surfactants in water, a true CMC value in aqueous solution is often not reported; the formation of a concentrated surfactant phase coexisting with a dilute aqueous solution is common.[7][8]

Factors Influencing the CMC of Span 20

The self-assembly of surfactants into micelles is a thermodynamic process influenced by several factors. Understanding these factors is crucial for controlling and predicting the behavior of Span 20 in various formulations.

-

Surfactant Structure : The balance between the hydrophilic sorbitan head and the hydrophobic laurate tail dictates the CMC. An increase in the length of the hydrocarbon chain (hydrophobicity) generally leads to a logarithmic decrease in the CMC.[13]

-

Temperature : For many non-ionic surfactants, an increase in temperature can decrease the CMC.[13] This is often attributed to the decreased hydration of the hydrophilic groups, which promotes micellization.[14] However, at very high temperatures, the destabilization of structured water around the head groups can cause the CMC to increase.[14]

-

Presence of Additives :

-

Electrolytes : The micellar properties of non-ionic surfactants like Span 20 are minimally affected by the addition of electrolytes, in contrast to ionic surfactants where salts can significantly lower the CMC by reducing electrostatic repulsion between head groups.[13]

-

Alcohols : The addition of alcohol can increase the CMC. Alcohols can increase the solubility of individual surfactant molecules in the bulk solution, thus disfavoring micelle formation.[13]

-

-

Solvent Properties : Changes in the solvent, such as pH, can influence the CMC, although the effect is more pronounced for ionic surfactants or those with pH-sensitive groups.[14]

Experimental Protocols for CMC Determination

Several methods are employed to determine the CMC of surfactants. The most common and applicable techniques for a non-ionic surfactant like Span 20 are surface tensiometry and fluorescence spectroscopy.

Surface Tensiometry

This is a classic and widely used method based on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[15][16]

Methodology:

-

Solution Preparation : Prepare a series of aqueous solutions of Span 20 with concentrations spanning the expected CMC value. A stock solution is typically prepared and then serially diluted.[15]

-

Instrument Calibration : Calibrate the surface tensiometer using a liquid with a known surface tension, such as deionized water. The Du Noüy ring or Wilhelmy plate methods are common.[4][17]

-

Measurement : Measure the surface tension of each prepared solution. Ensure temperature control, as surface tension is temperature-dependent. Allow each solution to equilibrate before measurement.[17]

-

Data Plotting : Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[15]

-

CMC Determination : The resulting plot will show two linear regions. The CMC is determined from the concentration at the intersection of these two lines, which represents the inflection point.[9][15]

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) whose spectral properties change depending on the polarity of its microenvironment.[15][18]

Methodology:

-

Solution and Probe Preparation : Prepare a series of Span 20 solutions as described for tensiometry. Add a small, constant amount of a stock solution of a hydrophobic fluorescent probe, such as pyrene (B120774), to each surfactant solution.[15][19]

-

Fluorescence Measurement : Excite the pyrene probe at a specific wavelength (e.g., 334 nm) and record the emission spectrum.[20] The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is particularly sensitive to the polarity of the probe's environment.

-

Data Plotting : Plot the I₁/I₃ ratio against the surfactant concentration.

-

CMC Determination : Below the CMC, pyrene resides in the polar aqueous environment, exhibiting a high I₁/I₃ ratio. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a significant decrease in the I₁/I₃ ratio. The CMC is identified as the concentration at the inflection point of this plot.[15]

Conductivity Measurement

This method is based on changes in the electrical conductivity of a solution. It is important to note that this technique is suitable for ionic surfactants and cannot be used for non-ionic surfactants like Span 20, as they have a negligible effect on the solution's conductivity.[21][22] For ionic surfactants, the plot of conductivity versus concentration shows a distinct break at the CMC because micelles are less efficient charge carriers than individual monomers.[16]

Visualizations

Experimental Workflow for CMC Determination

Caption: General experimental workflow for determining the CMC of a surfactant.

Factors Affecting the CMC of Span 20

Caption: Key factors influencing the Critical Micelle Concentration of Span 20.

Conclusion

The Critical Micelle Concentration is a cornerstone parameter for the application of Span 20 in scientific research and product development. While its low aqueous solubility presents challenges for determining a true CMC in water, values have been reported, particularly as an apparent CMC at oil-water interfaces. The CMC is governed by the inherent structure of the surfactant, temperature, and the composition of the solution. For accurate determination, sensitive and appropriate methods such as surface tensiometry and fluorescence spectroscopy are recommended. A comprehensive grasp of these concepts enables professionals to effectively harness the properties of Span 20 for advanced applications like enhancing drug delivery and formulating stable complex fluids.

References

- 1. Span 20 | CAS#:1338-39-2 | Chemsrc [chemsrc.com]

- 2. Sorbitan monolaurate 20, SP 20 | BIOpHORETICS [biophoretics.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 5. iosrphr.org [iosrphr.org]

- 6. Effect of Span 20 Feeding Zone in the Twin Screw Extruder on the Properties of Amorphous Solid Dispersion of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. justagriculture.in [justagriculture.in]

- 17. scribd.com [scribd.com]

- 18. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 21. Method of Determination of CMC | PPT [slideshare.net]

- 22. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Sorbitan Monododecanoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sorbitan (B8754009) monododecanoate, also known as Span 20 or sorbitan laurate, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries for its emulsifying, stabilizing, and solubilizing properties. A thorough understanding of its solubility in various organic solvents is critical for formulation development, process design, and quality control. This technical guide provides a comprehensive overview of the solubility of Sorbitan monododecanoate in a range of organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in organic solvents is not extensively available in publicly accessible literature. However, a significant body of qualitative and semi-quantitative information has been compiled and is presented below. This data provides valuable guidance for solvent selection in various applications.

| Solvent | Chemical Class | Qualitative/Semi-Quantitative Solubility | Temperature | Citation |

| Alcohols | ||||

| Ethanol | Alcohol | Soluble, Miscible | Room Temperature | [1][2] |

| A 10% concentration forms a clear solution. | ~20°C and 60-80°C | [3] | ||

| Methanol | Alcohol | Soluble | Room Temperature | [1] |

| Isopropanol | Alcohol | Soluble | Room Temperature | [4] |

| A 10% concentration forms a clear solution. | ~20°C and 60-80°C | [3] | ||

| 2-Ethoxyethanol | Ether Alcohol | Soluble | Room Temperature | [1] |

| Halogenated Hydrocarbons | ||||

| Chloroform | Halogenated Alkane | Soluble | Room Temperature | [5] |

| Aromatic Hydrocarbons | ||||

| Toluene | Aromatic Hydrocarbon | Soluble (when temperature is above melting point) | > Melting Point | [6] |

| Dimethylbenzene (Xylene) | Aromatic Hydrocarbon | A 10% concentration forms a clear solution. | ~20°C and 60-80°C | [3] |

| Ethers | ||||

| Diethyl Ether | Ether | Soluble (when temperature is above melting point) | > Melting Point | [6] |

| Esters | ||||

| Ethyl Acetate | Ester | Slightly Soluble | Room Temperature | [6] |

| Isopropyl Myristate | Ester | A 10% concentration is described as "dissolving is muddy". | ~20°C and 60-80°C | [3] |

| Other Solvents | ||||

| Aniline | Amine | Soluble (when temperature is above melting point) | > Melting Point | [6] |

| Petroleum Ether | Hydrocarbon Mixture | Soluble (when temperature is above melting point) | > Melting Point | [6] |

| Carbon Tetrachloride | Halogenated Alkane | Soluble (when temperature is above melting point) | > Melting Point | [6] |

| Mineral Oil | Hydrocarbon Mixture | Soluble | Not Specified | [4] |

| Cottonseed Oil | Triglyceride | Soluble | Not Specified | [4] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a synthesized approach based on standard laboratory practices for solubility assessment of nonionic surfactants.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector if the analyte has a chromophore) or a Gas Chromatography (GC) system.

-

Vortex mixer

Procedure:

-

Preparation of Stock Standard Solution:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration. This will be used for creating a calibration curve.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution with the organic solvent.

-

Analyze each standard solution using a validated analytical method (e.g., HPLC-ELSD or GC) to generate a calibration curve of peak area versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials and place them in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with the organic solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using the same analytical method used for the calibration curve.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the solubility of this compound in the organic solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or g/100 g of the solvent.

-

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the organic solvent before starting any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. 1338-39-2 CAS MSDS (Span 20) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. SORBITAN MONOLAURATE (E493) - Ataman Kimya [atamanchemicals.com]

- 3. CN1250683A - Process for synthesizing span 20 or anhydrous sorbitol monolaurate as surfactant - Google Patents [patents.google.com]

- 4. SORBITAN MONOLAURATE - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [guidechem.com]

- 6. sorbitan monolaurate [chembk.com]

A Deep Dive into Sorbitan Esters and Polysorbates: A Technical Guide for Formulation Scientists

An in-depth technical guide for researchers, scientists, and drug development professionals on the core distinctions, properties, and applications of sorbitan (B8754009) esters and polysorbates.

In the realm of formulation science, the ability to create stable and effective emulsions is paramount. Among the most versatile and widely utilized non-ionic surfactants are sorbitan esters and their ethoxylated derivatives, polysorbates. While structurally related, their distinct physicochemical properties give rise to a broad spectrum of applications, particularly in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the key differences between these two classes of compounds, offering insights into their synthesis, properties, and functional roles in various formulations.

At a Glance: The Core Differences

Sorbitan esters, commonly known by the trade name Span®, are lipophilic (oil-loving) surfactants.[1][2] They are produced through the esterification of sorbitan with fatty acids.[3] Polysorbates, known by the trade name Tween®, are synthesized by the further reaction of sorbitan esters with ethylene (B1197577) oxide.[1][4] This ethoxylation process renders them hydrophilic (water-loving).[1] This fundamental difference in their affinity for oil and water dictates their primary applications. Sorbitan esters are excellent for forming water-in-oil (W/O) emulsions, while polysorbates are ideal for oil-in-water (O/W) emulsions.[5][6]

Chemical Structure and Synthesis

The journey from a simple sugar alcohol to these versatile surfactants involves a series of chemical transformations.

Synthesis of Sorbitan Esters

The production of sorbitan esters is a two-step process that begins with sorbitol, a sugar alcohol.

Step 1: Dehydration of Sorbitol to Sorbitan Sorbitol is heated, typically in the presence of an acid catalyst, to induce intramolecular dehydration, resulting in the formation of sorbitan, a cyclic ether.[5][7]

Step 2: Esterification of Sorbitan The resulting sorbitan is then esterified with one or more fatty acids (e.g., lauric acid, oleic acid, stearic acid) to produce the sorbitan ester.[2][3] The type and number of fatty acid molecules esterified to the sorbitan backbone determine the specific properties of the final product.[3]

Diagram: Synthesis Pathway of Sorbitan Esters

Caption: Synthesis of Sorbitan Esters from Sorbitol.

Synthesis of Polysorbates

Polysorbates are synthesized by the ethoxylation of sorbitan esters. In this process, ethylene oxide is added to the remaining hydroxyl groups of the sorbitan ester, creating polyoxyethylene chains.[1][4] The number following the "Polysorbate" name (e.g., Polysorbate 20, 80) indicates the type of fatty acid and the approximate number of ethylene oxide units.[4]

Diagram: Synthesis Pathway of Polysorbates

Caption: Synthesis of Polysorbates from Sorbitan Esters.

Physicochemical Properties: A Quantitative Comparison

The key to understanding the functional differences between sorbitan esters and polysorbates lies in their physicochemical properties, most notably the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophile-Lipophile Balance (HLB)

The HLB system provides a numerical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1][6] Low HLB values (typically 1.8 to 8.6 for sorbitan esters) indicate a greater affinity for the oil phase, making them suitable for W/O emulsions.[2] Conversely, high HLB values (generally 9.6 to 16.7 for polysorbates) signify a stronger affinity for the aqueous phase, making them ideal for O/W emulsions.[1]

Table 1: Comparative HLB Values of Common Sorbitan Esters and Polysorbates

| Surfactant Name (Common) | Chemical Name | HLB Value |

| Sorbitan Esters (Spans) | ||

| Span 85 | Sorbitan Trioleate | 1.8 |

| Span 65 | Sorbitan Tristearate | 2.1 |

| Span 80 | Sorbitan Monooleate | 4.3 |

| Span 60 | Sorbitan Monostearate | 4.7 |

| Span 40 | Sorbitan Monopalmitate | 6.7 |

| Span 20 | Sorbitan Monolaurate | 8.6 |

| Polysorbates (Tweens) | ||

| Tween 61 | Polyoxyethylene (4) Sorbitan Monostearate | 9.6 |

| Tween 85 | Polyoxyethylene (20) Sorbitan Trioleate | 11.0 |

| Tween 60 | Polyoxyethylene (20) Sorbitan Monostearate | 14.9 |

| Tween 80 | Polyoxyethylene (20) Sorbitan Monooleate | 15.0 |

| Tween 40 | Polyoxyethylene (20) Sorbitan Monopalmitate | 15.6 |

| Tween 20 | Polyoxyethylene (20) Sorbitan Monolaurate | 16.7 |

Source: Data compiled from multiple sources.[1]

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. This is a critical parameter in applications such as drug solubilization. Polysorbates, with their hydrophilic nature, readily form micelles in aqueous solutions at low concentrations.[8] Sorbitan esters, being lipophilic, have very low or no significant CMC in water but can form reverse micelles in non-polar solvents.[9]

Table 2: Comparative CMC Values of Selected Sorbitan Esters and Polysorbates in Aqueous Solution

| Surfactant Name (Common) | Chemical Name | CMC (mM) |

| Sorbitan Esters (Spans) | ||

| Span 60 | Sorbitan Monostearate | 0.03 - 0.1 |

| Span 20 | Sorbitan Monolaurate | Higher than other Spans |

| Span 80 | Sorbitan Monooleate | Higher than other Spans |

| Polysorbates (Tweens) | ||

| Tween 80 | Polyoxyethylene (20) Sorbitan Monooleate | 0.05 - 0.15 |

| Tween 20 | Polyoxyethylene (20) Sorbitan Monolaurate | 0.05 - 0.1 |

Note: CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes. Data for sorbitan esters in aqueous media is limited due to their low water solubility.[8][10]

Applications in Research and Drug Development

The distinct properties of sorbitan esters and polysorbates lead to their specialized roles in pharmaceutical formulations.

Sorbitan Esters: Champions of W/O Emulsions

The lipophilic nature of sorbitan esters makes them the emulsifiers of choice for water-in-oil (W/O) emulsions, which are commonly used in:

-

Topical Formulations: Creams and ointments where a greasy, occlusive feel is desired for hydration and protection of the skin.[11]

-

Parenteral Formulations: As solubilizers and for the creation of depot injections where a slow release of the active pharmaceutical ingredient (API) is required.[11]

-

Vaccine Adjuvants: Certain sorbitan esters are used in vaccine formulations to enhance the immune response.

Polysorbates: Masters of O/W Emulsions and Solubilization

The hydrophilic character of polysorbates makes them indispensable for:

-

Oral and Parenteral Formulations: Stabilizing oil-in-water (O/W) emulsions for the delivery of poorly water-soluble drugs.[11]

-

Biopharmaceutical Formulations: Preventing protein aggregation and surface adsorption in monoclonal antibody and other biologic drug products.[12]

-

Solubilizing Agents: Increasing the solubility of hydrophobic APIs to improve their bioavailability.[11]

Diagram: Emulsifier Selection Workflow

Caption: A simplified workflow for selecting an emulsifier based on the desired emulsion type.

Experimental Protocols

For researchers and scientists, understanding the practical synthesis of these surfactants is crucial. Below are generalized experimental protocols for the lab-scale synthesis of a representative sorbitan ester and polysorbate.

Protocol for the Synthesis of Sorbitan Monostearate (Span 60)

Materials:

-

Sorbitol

-

Stearic Acid

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Alkali catalyst (e.g., sodium hydroxide)

-

Reaction vessel with heating mantle, stirrer, and vacuum connection

-

Nitrogen inlet

Procedure:

-

Dehydration of Sorbitol:

-

Charge the reaction vessel with sorbitol and the acid catalyst.

-

Heat the mixture to approximately 180-200°C under a slow stream of nitrogen while stirring.

-

Apply a vacuum to facilitate the removal of water formed during the reaction.

-

Monitor the reaction until the desired degree of dehydration to sorbitan is achieved (e.g., by measuring the water collected or by analytical techniques).

-

-

Esterification of Sorbitan:

-

Cool the reaction mixture slightly and add stearic acid and the alkali catalyst.

-

Increase the temperature to around 220-240°C under a nitrogen atmosphere.[4]

-

Continue the reaction with stirring, removing the water of esterification.

-

Monitor the reaction progress by measuring the acid value of the mixture.

-

Once the desired acid value is reached, cool the product.

-

-

Purification:

-

The crude sorbitan monostearate can be purified by washing with water to remove residual catalysts and unreacted polyols, followed by drying under vacuum.

-

Protocol for the Synthesis of Polysorbate 80 (Tween 80)

Materials:

-

Sorbitan monooleate (Span 80)

-

Ethylene oxide

-

Alkali catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)

-

Autoclave or a suitable pressure reactor

-

Nitrogen source

Procedure:

-

Charging the Reactor:

-

Charge the pressure reactor with sorbitan monooleate and the alkali catalyst.

-

Purge the reactor with nitrogen to remove any air and moisture.

-

-

Ethoxylation:

-

Heat the mixture to the desired reaction temperature (typically 140-180°C).

-

Introduce a calculated amount of ethylene oxide into the reactor under pressure.

-

Maintain the temperature and pressure while stirring until the ethylene oxide is consumed (indicated by a drop in pressure).

-

The amount of ethylene oxide added will determine the average length of the polyoxyethylene chains. For Polysorbate 80, approximately 20 moles of ethylene oxide per mole of sorbitan monooleate are used.

-

-

Neutralization and Purification:

-

After the reaction is complete, cool the reactor.

-

Neutralize the catalyst with an appropriate acid (e.g., acetic acid or phosphoric acid).

-

The resulting polysorbate 80 can be further purified by filtration or other techniques to remove catalyst salts and any byproducts.

-

Conclusion

Sorbitan esters and polysorbates are indispensable tools in the arsenal (B13267) of formulation scientists. Their synthesis from a common precursor, sorbitol, gives rise to two classes of surfactants with opposing yet complementary properties. The lipophilic nature of sorbitan esters makes them ideal for W/O emulsions, while the hydrophilic character of polysorbates, a direct result of ethoxylation, makes them perfect for O/W emulsions and solubilization. A thorough understanding of their chemical structures, synthesis, and physicochemical properties, particularly their HLB and CMC values, is essential for the rational design and development of stable and effective formulations across a wide range of applications. This guide provides a foundational understanding to aid researchers and professionals in the judicious selection and application of these versatile excipients.

References

- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 2. The Ultimate Guide to Sorbitan Esters [cnchemsino.com]

- 3. shreechem.in [shreechem.in]

- 4. researchgate.net [researchgate.net]

- 5. Sorbitan esters - PCC Group Product Portal [products.pcc.eu]

- 6. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 7. btsjournals.com [btsjournals.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. matangiindustries.com [matangiindustries.com]

- 12. A comparison of Polysorbates and Alternative Surfactants for Interfacial Stress Protection and Mitigation of Fatty Acid Particle Formation in the Presence of an Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Sorbitan Monolaurate: A Technical Guide to Its Natural Sources, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan (B8754009) monolaurate, a non-ionic surfactant and emulsifier, finds extensive application in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of its natural origins, industrial synthesis, and purification processes. Detailed experimental protocols for its laboratory-scale synthesis and purification are presented, supported by quantitative data and process visualizations, to aid researchers and professionals in its application and development.

Introduction

Sorbitan monolaurate is a mixture of partial esters of lauric acid and sorbitol-derived anhydrides, primarily sorbitan and isosorbide.[1][2] Its amphiphilic nature, with a hydrophilic sorbitan head and a lipophilic laurate tail, allows it to effectively reduce interfacial tension between immiscible liquids, making it a valuable emulsifying, stabilizing, and wetting agent.[3][4] While it is found in some natural sources, the vast majority of commercially available sorbitan monolaurate is produced synthetically to meet industrial demands.

Natural Sources

Sorbitan monolaurate is reported to be naturally present in various berries and fruits.[1] Additionally, its constituent molecules, sorbitol and lauric acid, are abundant in nature. Sorbitol, a sugar alcohol, is found in fruits, seaweed, and algae.[5] Lauric acid is a saturated fatty acid predominantly found in coconut oil and palm kernel oil.[6] However, the direct extraction of sorbitan monolaurate from these natural sources is not commercially viable. Therefore, industrial production relies on the synthetic combination of these naturally derived precursors.

Industrial Synthesis

The industrial production of sorbitan monolaurate is primarily achieved through the esterification of sorbitan with lauric acid.[3] This process can be broadly categorized into two main approaches: a two-step synthesis involving the initial dehydration of sorbitol, and a direct esterification method.

Two-Step Synthesis: Dehydration and Esterification

This method involves the initial conversion of sorbitol to its anhydride (B1165640) form, sorbitan, followed by esterification with lauric acid.[7][8]

Step 1: Dehydration of Sorbitol (Anhydrization)

Sorbitol is heated, typically in the presence of an acid catalyst, to induce intramolecular dehydration, forming a mixture of cyclic ethers known as sorbitan.[8][9] The primary product is 1,4-anhydrosorbitol.[9]

Step 2: Esterification

The resulting sorbitan is then reacted with lauric acid at elevated temperatures, often with a basic catalyst, to form sorbitan monolaurate.[8]

Caption: Two-step synthesis of sorbitan monolaurate.

Direct Esterification

A more direct approach involves reacting sorbitol and lauric acid together in a one-pot synthesis. Under controlled conditions of heat and vacuum, both the dehydration of sorbitol and the esterification with lauric acid occur concurrently.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and characterization of sorbitan monolaurate.

Table 1: Reaction Parameters for Sorbitan Ester Synthesis

| Parameter | Value | Reference |

| Esterification Temperature | 180°C - 215°C | [8] |

| Preferred Esterification Temperature | 190°C - 210°C | [8] |

| Fatty Acid to Sorbitol Molar Ratio (for Monolaurate) | ~1.1 | [8] |

| Reaction Time (Esterification) | 8.5 - 9 hours | [10] |

| Vacuum | 0.07 - 0.09 MPa | [10] |

Table 2: Product Specifications for Sorbitan Monolaurate

| Parameter | Standard Value | Reference |

| Fatty Acid Content | 56 - 68 w/% | [3] |

| Sorbitol Content | 36 - 49 w/% | [3] |

| Acid Value | ≤ 7.0 mg KOH/g | [3] |

| Saponification Value | 155 - 170 mg KOH/g | [3] |

| Hydroxyl Value | 330 - 360 mg KOH/g | [3] |

| Moisture | ≤ 1.5 w/% | [3] |

Experimental Protocols

Synthesis of Sorbitan Monolaurate (Two-Step Method)

Objective: To synthesize sorbitan monolaurate via the dehydration of sorbitol followed by esterification with lauric acid.

Materials:

-

Sorbitol

-

Lauric acid

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Base catalyst (e.g., sodium hydroxide)

-

Nitrogen gas supply

-

Heating mantle with temperature control

-

Round-bottom flask with a condenser and Dean-Stark trap

-

Vacuum pump

Procedure:

Step 1: Dehydration of Sorbitol

-

Charge the round-bottom flask with sorbitol and the acid catalyst.

-

Heat the mixture under a nitrogen atmosphere to the desired temperature (e.g., 150°C) to initiate dehydration.[7]

-

Continuously remove the water of reaction using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the hydroxyl value of the mixture. The target hydroxyl number for producing sorbitan for monolaurate is in the range of 1150 to 1250.[8]

-

Once the desired hydroxyl value is reached, cool the reaction mixture.

Step 2: Esterification

-

To the cooled sorbitan, add lauric acid and the base catalyst.

-

Heat the mixture under vacuum to the esterification temperature (e.g., 190°C - 210°C).[8]

-

Maintain the reaction at this temperature for several hours, continuously removing the water of reaction.

-

Monitor the reaction by measuring the acid value and saponification value.

-

Once the reaction is complete (i.e., the acid value is within the specified range), cool the product.

Purification of Sorbitan Monolaurate by Solvent Extraction

Objective: To remove unreacted polyols and other impurities from the crude sorbitan monolaurate.

Materials:

-

Crude sorbitan monolaurate

-

Isopropyl alcohol

-

Aqueous sodium chloride solution (10% w/v)

-

Separatory funnel

Procedure:

-

Dissolve the crude sorbitan monolaurate in a mixture of hexane and isopropyl alcohol (e.g., 1:1 v/v).[11]

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of the 10% aqueous sodium chloride solution to the separatory funnel.[11]

-

Stopper the funnel and shake vigorously, periodically venting to release pressure.

-

Allow the layers to separate. The upper organic layer contains the purified sorbitan monolaurate, while the lower aqueous layer contains the polyol impurities.

-

Drain the lower aqueous layer.

-

Wash the organic layer with additional portions of the aqueous sodium chloride solution until the washings are clear.

-

Collect the organic layer and remove the solvents under reduced pressure to obtain the purified sorbitan monolaurate.

Caption: Purification workflow for sorbitan monolaurate.

Conclusion

While sorbitan monolaurate has natural origins, its industrial availability is a result of well-established synthetic procedures. The two-step synthesis, involving the controlled dehydration of sorbitol followed by esterification, and the direct esterification method are the primary routes for its production. Understanding the reaction parameters and purification protocols is crucial for obtaining a product that meets the stringent quality requirements for pharmaceutical and other high-purity applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile excipient.

References

- 1. SORBITAN MONOLAURATE - Ataman Kimya [atamanchemicals.com]

- 2. Sorbitan monolaurate - Wikipedia [en.wikipedia.org]

- 3. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]

- 4. Sorbitan Monolaurate Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 5. epa.gov [epa.gov]

- 6. Safety and efficacy of sorbitan monolaurate as a feed additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. btsjournals.com [btsjournals.com]

- 8. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 9. Sorbitan - Wikipedia [en.wikipedia.org]

- 10. CN104230859A - Preparation technique of sorbitan monooleate - Google Patents [patents.google.com]

- 11. US5306831A - Sorbitan ester purification process - Google Patents [patents.google.com]

Sorbitan Monododecanoate: A Comprehensive Toxicological Profile and Biocompatibility Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan monododecanoate, also known as Span® 20, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and dispersing agent.[1] Its biocompatibility and low toxicity profile are critical for its application in various formulations intended for human use, including topical preparations and oral drug delivery systems.[2] This technical guide provides a comprehensive overview of the toxicological profile and biocompatibility of this compound, consolidating quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Toxicological Profile

The toxicological assessment of this compound has demonstrated a low order of acute toxicity and minimal irritancy. Chronic toxicity studies have also indicated a favorable safety profile.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single or short-term exposure. For this compound, the primary routes of assessment have been oral and dermal.

| Test | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 2.9 g/kg to > 39.8 g/kg | [3] |

| Acute Oral Toxicity | Rat | Oral | 33,600 mg/kg | [4] |

Irritation and Sensitization

Skin Irritation: Studies on the dermal irritation potential of this compound have generally classified it as a minimal to mild irritant.[5] In rabbit studies, it has been observed to cause dose-dependent erythema and edema.[5] However, other studies have reported no evidence of skin irritation or corrosion.[6]

Eye Irritation: Sorbitan fatty acid esters, as a group, are not considered to be ocular irritants.[4]

Skin Sensitization: Studies on guinea pigs have indicated that Sorbitan fatty acid esters have a low sensitization potential.[5] While Sorbitan sesquioleate has been associated with allergic reactions in a small percentage of patients with suspected contact dermatitis, Sorbitan laurate is generally considered non-sensitizing in clinical tests.[4]

Chronic Toxicity

Long-term feeding studies in animals have shown minimal adverse effects associated with this compound. It is not classified as a carcinogen by major regulatory bodies.[4]

Biocompatibility

The biocompatibility of a material refers to its ability to perform with an appropriate host response in a specific application. This compound is widely considered biocompatible and is used in various pharmaceutical and cosmetic formulations.[1][7]

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for screening the potential of a substance to cause cellular damage. Studies on Sorbitan esters have been conducted on various cell lines, including human fibroblasts.[8] These assays help determine the concentration at which a substance may become toxic to cells.

| Assay | Cell Line | Endpoint | Result | Reference |

| MTT Assay, Neutral Red Test, LDH Release | Human Fibroblasts | Cell Viability, Membrane Integrity | Cytotoxicity varies with the specific surfactant | [8] |

| Hemolysis Assay | Erythrocytes | Membrane Destruction | Span® 20 showed higher hemolytic effect compared to other Spans | [9] |

Hemocompatibility

Hemocompatibility testing evaluates the interaction of a material with blood. A study on various Sorbitan esters, including Span® 20, investigated their hemolytic effects, which is the destruction of red blood cells.[9] The results indicated that Span® 20 caused more hemolysis compared to other Sorbitan esters like Span 40, 60, and 80.[9]

Experimental Protocols

The toxicological and biocompatibility evaluation of this compound follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Acute Oral Toxicity Testing (Adapted from OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex are used.[4]

-

Dosage: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for a period of 14 days.[4]

-

Necropsy: All animals, including those that die during the test and survivors at the end of the observation period, undergo a gross necropsy.[4]